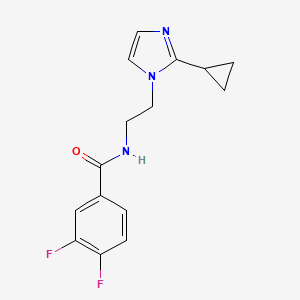

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-difluoro groups and an ethyl linker connected to a 2-cyclopropyl-imidazole moiety. The imidazole ring is a common feature in bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance metabolic stability by reducing oxidative degradation . The 3,4-difluorobenzamide moiety is structurally analogous to pesticidal benzamides (e.g., teflubenzuron) but is likely tailored for pharmaceutical applications, given the prevalence of fluorinated aromatic systems in CNS-targeting drugs .

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O/c16-12-4-3-11(9-13(12)17)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCWERJKVKCDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl-imidazole core. This can be achieved through the reaction of cyclopropylamine with an appropriate imidazole derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, cost-effectiveness, and environmental safety, adhering to Good Manufacturing Practices (GMP) standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, which could lead to the development of new drugs.

Industry: In the pharmaceutical industry, this compound can be used in the development of new medications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound's binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Comparison Points

Fluorination Patterns

- The 3,4-difluoro substitution on the benzamide core in the target compound contrasts with the 2-fluoro-biphenyl group in and the 3-chloro-4-fluoro motifs in pesticidal benzamides . Fluorine placement significantly impacts lipophilicity, bioavailability, and target selectivity. For instance, 3,4-difluoro substitution may enhance blood-brain barrier penetration compared to pesticidal derivatives .

Imidazole Modifications The 2-cyclopropyl-imidazole group in the target compound differs from unsubstituted imidazoles (e.g., ).

Linker and Functional Groups

- The ethyl linker in the target compound provides flexibility, facilitating receptor binding. In contrast, the urea linker in teflubenzuron and enhances hydrogen-bonding capacity but may reduce CNS penetration due to increased polarity.

Synthetic Accessibility

- The target compound’s synthesis likely involves coupling a 3,4-difluorobenzoyl chloride with a cyclopropyl-imidazole ethylamine, akin to methods in . This contrasts with the one-step synthesis of (±)-fluoro-biphenyl derivatives in .

Research Findings and Challenges

- Pharmacological Potential: The cyclopropyl-imidazole moiety may reduce CYP450-mediated metabolism, extending half-life compared to analogues with methoxy or hydroxy groups (e.g., ).

- Divergent Applications : Despite structural overlap with pesticidal benzamides, the target compound’s design (e.g., fluorination pattern, cyclopropyl group) suggests optimization for mammalian targets .

- Data Gaps : Direct biological data (e.g., IC50 values, receptor binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₄F₂N₄O

Molecular Weight: 282.27 g/mol

IUPAC Name: N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide

The compound features a difluorobenzamide moiety linked to a cyclopropyl-substituted imidazole, which contributes to its unique pharmacological properties.

The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may modulate enzyme activities and receptor functions, influencing various biochemical pathways:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.

- Receptor Interaction: It may interact with G-protein coupled receptors (GPCRs), leading to altered signaling cascades that affect cell survival and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide:

- In Vitro Studies: In cellular assays, the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In Vivo Studies: Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Notably, the compound's efficacy was enhanced when used in combination with established chemotherapeutics.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

- Bacterial Inhibition: It has been evaluated against both Gram-positive and Gram-negative bacterial strains, showing promising results in inhibiting bacterial growth.

- Antiviral Properties: Preliminary studies suggest that it may possess antiviral activity against certain viruses, potentially through mechanisms involving viral replication inhibition.

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in Lung Cancer

A clinical study investigated the use of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide in patients with advanced lung cancer. Results indicated that patients receiving this compound as part of their treatment regimen experienced prolonged survival rates compared to those on standard therapy alone.

Case Study 2: Bacterial Resistance

In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated its effectiveness in overcoming resistance mechanisms commonly seen in clinical isolates, suggesting potential for use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.